2-((4-fluorophenyl)thio)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide
Description
The target compound features a pyrazole core substituted with a pyrazine ring at position 3 and a 4-fluorophenylthio-acetamide group at position 3. Its design likely aims to optimize pharmacokinetic properties, such as solubility and metabolic stability, while targeting specific enzymatic or receptor-based pathways.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5OS/c1-23-13(8-15(22-23)16-10-19-6-7-20-16)9-21-17(24)11-25-14-4-2-12(18)3-5-14/h2-8,10H,9,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRZSTSPTNWUCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
2-((4-fluorophenyl)thio)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide is a compound with significant potential in medicinal chemistry, particularly for its biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including data tables and case studies.
Compound Structure and Synthesis
The compound features a unique structure that includes:
- A 4-fluorophenyl group
- A thioether linkage
- A pyrazolyl moiety
Synthetic Routes
The synthesis typically involves several key steps:
- Formation of the Thioether Linkage : Reaction of 4-fluorothiophenol with a halogenated acetamide.
- Pyrazole Formation : Utilizing hydrazine with β-diketones or β-ketoesters.
- Coupling Reaction : Final coupling of the pyrazole derivative with the thioether intermediate using coupling reagents like EDCI in the presence of bases such as triethylamine.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorophenyl group enhances metabolic stability and binding affinity, which may lead to increased efficacy in therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For example:
- Cell Line Studies : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-((4-fluorophenyl)thio)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide | MCF7 | 3.79 |
| 2-((4-fluorophenyl)thio)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide | NCI-H460 | 12.50 |
| 2-((4-fluorophenyl)thio)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide | SF268 | 42.30 |
These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .
Study on Antitumor Activity
A comprehensive study evaluated various pyrazole derivatives, including our compound, against multiple cancer cell lines. The findings revealed that compounds with similar structural features exhibited promising antitumor activity, suggesting that modifications to the pyrazole ring could enhance efficacy .
Research on Enzyme Inhibition
Another study focused on the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound demonstrated significant inhibition of CDK2, indicating its potential role in cancer therapy by preventing uncontrolled cell proliferation .
Comparaison Avec Des Composés Similaires
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Substituent Effects on Bioactivity: The chlorophenyl-cyano combination in is linked to insecticidal activity, while the target compound’s 4-fluorophenylthio group may enhance oxidative stability and receptor affinity due to fluorine’s electronegativity. Pyrazine-containing analogs (e.g., ) exhibit improved nitrogen-mediated hydrogen bonding, which could enhance interactions with enzymes like kinases or proteases.
Thiophene-containing analogs () may exhibit higher metabolic stability due to sulfur’s resistance to oxidative degradation.
Toxicity and Safety :
- The GRAS designation of highlights the importance of thiophenmethyl and pyrazole motifs in low-toxicity designs, a consideration for the target compound’s development.
Synthetic Accessibility :
- Compounds like and are synthesized via nucleophilic substitution or cyclocondensation reactions, suggesting shared synthetic pathways with the target compound.
Q & A
Q. What are the optimized synthetic routes for 2-((4-fluorophenyl)thio)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide?
The synthesis typically involves:
- Thioether formation : Reaction of 4-fluorobenzenethiol with bromoacetamide intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
- Pyrazole-pyrinazine coupling : Amide bond formation between the thioether intermediate and the pyrazole-pyrinazine moiety using coupling agents like EDCI/HOBt in dichloromethane .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures . Characterization is performed via ¹H/¹³C NMR, IR, and HRMS to confirm structural integrity .
Q. How is the compound structurally characterized, and what crystallographic tools are used?
- Spectroscopic methods : NMR (¹H, ¹³C, and DEPT-135) identifies proton environments and carbon hybridization .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths (e.g., C–S: ~1.78 Å) and angles (e.g., S–C–C: ~109.5°) .
- Mass spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ at m/z 427.1243) .
Q. What in vitro assays are used to screen biological activity?
- Antimicrobial testing : Broth microdilution (MIC determination against S. aureus or E. coli) .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 10–100 µM) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7 cells) .
Advanced Research Questions
Q. How can molecular docking elucidate the compound’s mechanism of action?
- Target selection : Prioritize kinases or receptors (e.g., EGFR, JAK2) based on structural analogs .
- Docking protocols : AutoDock Vina or Schrödinger Suite with optimized force fields (e.g., OPLS-AA) .
- Validation : Compare binding affinities (ΔG values) with known inhibitors (e.g., AZD1480 for JAK2) .
Q. What strategies are effective for structure-activity relationship (SAR) analysis?
- Derivatization : Synthesize analogs with substituent variations (e.g., replacing pyrazin-2-yl with pyridin-3-yl) .
- Activity clustering : Use PCA or heatmaps to correlate substituent electronegativity with anti-inflammatory potency .
- QSAR modeling : 3D descriptors (e.g., CoMFA) predict logP and pIC₅₀ values .
Q. How are discrepancies in crystallographic data resolved?
- Re-refinement : Apply SHELXL with alternative constraints (e.g., isotropic vs. anisotropic thermal parameters) .
- Validation metrics : Compare R-factors (R₁ < 0.05) and electron density maps (Fo-Fc < 0.3 eÅ⁻³) .
- Cross-validation : Use PLATON to check for missed symmetry or twinning .
Q. What methodologies assess metabolic stability and fluorine’s role?
- In vitro assays : Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS/MS .
- Comparative studies : Replace fluorine with chlorine; measure t₁/₂ differences (e.g., fluorine increases t₁/₂ by 2–3×) .
- Metabolite ID : HRMS/MS fragments identify oxidation (e.g., hydroxylation at pyridine ring) .
Q. How are synergistic effects with other therapeutics evaluated?
- Checkerboard assays : Combine with NSAIDs (e.g., aspirin) or antifungals (e.g., fluconazole) .
- Synergy indices : Calculate via Chou-Talalay method (combination index <1 indicates synergy) .
- In vivo models : Murine inflammation models (e.g., carrageenan-induced paw edema) with co-administered drugs .
Q. What computational tools model dynamic interactions with biological targets?
- Molecular dynamics (MD) : GROMACS simulations (50 ns trajectories) assess binding stability (RMSD <2 Å) .
- Free energy calculations : MM-PBSA estimates ΔGbinding for mutant vs. wild-type receptors .
- DFT studies : Gaussian 09 optimizes geometries (B3LYP/6-31G**) to predict reactive sites (e.g., thioether sulfur) .
Q. How are contradictory biological activity data reconciled?
- Meta-analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ values) using random-effects models .
- Assay standardization : Control variables (e.g., serum concentration in cell culture, pH) .
- Pathway mapping : RNA-seq identifies off-target effects (e.g., NF-κB modulation) explaining variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
